Cas no 57105-58-5 (3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid)
57105-58-5 structure
Product Name:3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid
Numéro CAS:57105-58-5
Le MF:C9H12O5
Mégawatts:200.188583374023
MDL:MFCD24480191
CID:1600900
PubChem ID:3044353
Update Time:2025-06-11
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrogen 2-methyl ester
- 3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid
- EN300-222627
- 7-Oxa-bicyclo [2,2,1]heptane-2,3-dicarboxylic acid monomethyl ester
- Methyl 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylate
- SCHEMBL2332679
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, monomethyl ester (9CI)
- Endothal-monomethyl
- Methyl hydrogen 3,6-endoxohexahydrophthalate
- 3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 57105-58-5
- 7-Oxa-bicyclo[2,2,1]heptane-2,3-dicarboxylic acid monomethyl ester
- RTYHOZSKZMLUKB-UHFFFAOYSA-N
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester
- Z1508928884
- AKOS027196595
- DTXSID40972575
- 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylicacid
-
- MDL: MFCD24480191
- Piscine à noyau: 1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)
- La clé Inchi: RTYHOZSKZMLUKB-UHFFFAOYSA-N
- Sourire: O1C2CCC1C(C(=O)OC)C2C(=O)O
Propriétés calculées
- Qualité précise: 200.06846
- Masse isotopique unique: 200.068
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 274
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.1
- Surface topologique des pôles: 72.8Ų
Propriétés expérimentales
- Dense: 1.37
- Point d'ébullition: 339.4°C at 760 mmHg
- Point d'éclair: 137.1°C
- Indice de réfraction: 1.519
- Le PSA: 72.83
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222627-0.05g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.05g |
$407.0 | 2023-09-16 | |
| Enamine | EN300-222627-0.1g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.1g |
$427.0 | 2023-09-16 | |
| Enamine | EN300-222627-0.25g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.25g |
$447.0 | 2023-09-16 | |
| Enamine | EN300-222627-0.5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.5g |
$465.0 | 2023-09-16 | |
| Enamine | EN300-222627-1.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 1g |
$1214.0 | 2023-05-01 | ||
| Enamine | EN300-222627-2.5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 2.5g |
$949.0 | 2023-09-16 | |
| Enamine | EN300-222627-5.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 5g |
$3520.0 | 2023-05-01 | ||
| Enamine | EN300-222627-10.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 10g |
$5221.0 | 2023-05-01 | ||
| Enamine | EN300-222627-1g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 1g |
$485.0 | 2023-09-16 | |
| Enamine | EN300-222627-5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 5g |
$1406.0 | 2023-09-16 |
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Littérature connexe
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
57105-58-5 (3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot